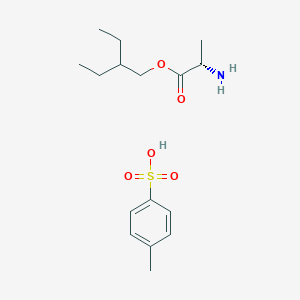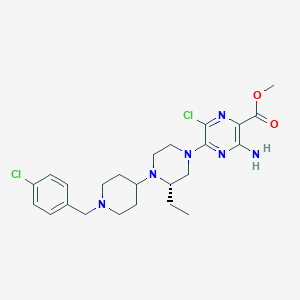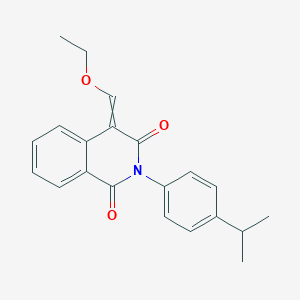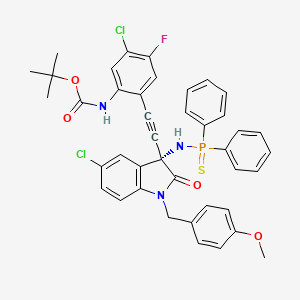
chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine typically involves the following steps:
Formation of Chloronickel Complex: Nickel chloride is reacted with a suitable ligand to form a chloronickel complex.
Addition of Methylbenzene: Methylbenzene is introduced to the reaction mixture under controlled conditions.
Incorporation of N,N,N’,N’-tetramethylethane-1,2-diamine: Finally, N,N,N’,N’-tetramethylethane-1,2-diamine is added to the mixture to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Purification Steps: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nickel complexes, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is explored for its potential in creating advanced materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicine.
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by providing a reactive surface or environment that facilitates chemical reactions.
Ligand Interactions: N,N,N’,N’-tetramethylethane-1,2-diamine serves as a ligand, stabilizing the nickel center and enhancing its reactivity.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for its catalytic and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Nickel Chloride Complexes: Other nickel chloride complexes with different ligands.
Methylbenzene Derivatives: Compounds where methylbenzene is combined with other metal centers or ligands.
Tetramethylethane-1,2-diamine Complexes: Complexes where N,N,N’,N’-tetramethylethane-1,2-diamine is coordinated with different metal centers.
Uniqueness
Chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine is unique due to its specific combination of components, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C13H23ClN2Ni- |
|---|---|
Molecular Weight |
301.48 g/mol |
IUPAC Name |
chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1 |
InChI Key |
JKHSSMUEZWZHPB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-](/img/structure/B11832804.png)
![4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11832806.png)


![9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11832824.png)
![Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]-](/img/structure/B11832826.png)

![Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-](/img/structure/B11832832.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11832837.png)

![1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11832849.png)
![tert-butyl 2-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B11832863.png)
